tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is a compound that features a tert-butyl group and a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
The primary target of Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate, also known as tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate, is the amino group in organic compounds . This compound is a protecting group used in organic synthesis .
Mode of Action
The compound acts by protecting the amino group in organic compounds during synthesis . The tert-butyloxycarbonyl (Boc) group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. It allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound is soluble in chloroform and methanol , which suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the successful synthesis of organic compounds with protected amino groups . This protection is crucial for the creation of complex organic compounds, including natural products, amino acids, and peptides .
Action Environment
The efficacy and stability of Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate are influenced by environmental factors such as temperature and pH . For instance, the Boc group is installed under basic conditions , and the reactions for the deprotection of the N-Boc group take place under room temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate undergoes several types of reactions, including:
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be further functionalized.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is widely used in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate is unique due to its specific structure that combines a tert-butyl group with a carbamate moiety, providing both stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry for the protection of amine groups .
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5/c1-12(2,3)19-10(17)14-7-9(16)8-15-11(18)20-13(4,5)6/h9,16H,7-8H2,1-6H3,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPILTVJGFFID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327423 |
Source
|
Record name | tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98642-15-0 |
Source
|
Record name | tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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